Cas no 2228531-79-9 (5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine)

5-(4-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine is a halogenated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-fluorophenyl moiety, enhancing its reactivity and suitability as a building block in synthetic chemistry. The presence of both bromine and fluorine substituents offers opportunities for further functionalization via cross-coupling reactions or nucleophilic substitutions. The 1-methylpyrazole core contributes to its stability and selectivity in biological interactions. This compound is particularly valuable in the development of bioactive molecules, serving as an intermediate in the synthesis of ligands or inhibitors. Its well-defined structure and purity make it a reliable choice for precision chemical synthesis.
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine structure
2228531-79-9 structure
商品名:5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
CAS番号:2228531-79-9
MF:C10H9BrFN3
メガワット:270.100964307785
CID:6009774
PubChem ID:165798852

5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
    • 2228531-79-9
    • EN300-1908076
    • インチ: 1S/C10H9BrFN3/c1-15-10(9(13)5-14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3
    • InChIKey: BSPQAAJFLJFVGU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)F)C1=C(C=NN1C)N

計算された属性

  • せいみつぶんしりょう: 268.99639g/mol
  • どういたいしつりょう: 268.99639g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1908076-2.5g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
2.5g
$1931.0 2023-09-18
Enamine
EN300-1908076-0.05g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
0.05g
$827.0 2023-09-18
Enamine
EN300-1908076-0.5g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
0.5g
$946.0 2023-09-18
Enamine
EN300-1908076-5.0g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
5g
$3396.0 2023-06-01
Enamine
EN300-1908076-0.1g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
0.1g
$867.0 2023-09-18
Enamine
EN300-1908076-10g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
10g
$4236.0 2023-09-18
Enamine
EN300-1908076-0.25g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
0.25g
$906.0 2023-09-18
Enamine
EN300-1908076-10.0g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
10g
$5037.0 2023-06-01
Enamine
EN300-1908076-1.0g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
1g
$1172.0 2023-06-01
Enamine
EN300-1908076-5g
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
2228531-79-9
5g
$2858.0 2023-09-18

5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine 関連文献

5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2228531-79-9)

5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228531-79-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of both bromo and fluoro substituents on the aromatic ring, as well as the methyl group and amine functionality at the pyrazole core, contribute to its unique chemical properties and potential therapeutic applications.

The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The introduction of halogen atoms such as bromine and fluorine into the aromatic ring can significantly modulate the electronic properties and binding affinity of the molecule, making it an attractive candidate for further pharmacological investigation. The 4-bromo-2-fluorophenyl moiety in this compound is particularly noteworthy, as it has been shown to enhance metabolic stability and improve oral bioavailability, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting various disease pathways. 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine has emerged as a promising lead compound in several preclinical studies due to its ability to interact with key biological targets. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain kinases and transcription factors involved in cancer progression. The bromo and fluoro substituents are known to enhance binding interactions with protein targets by increasing lipophilicity and hydrogen bonding capabilities, respectively.

One of the most compelling aspects of this compound is its potential in oncology research. The pyrazole core is frequently incorporated into molecules designed to disrupt signaling pathways that are aberrantly activated in cancer cells. Preliminary data indicate that 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine may interfere with the activity of proteins such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which play crucial roles in cell proliferation and survival. Additionally, its structural motif is reminiscent of known chemotherapeutic agents, suggesting that it could be further optimized for enhanced efficacy and reduced toxicity.

The synthesis of 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps typically include the condensation of appropriately substituted precursors under controlled conditions to form the pyrazole ring, followed by functional group modifications to introduce the bromo and fluoro atoms. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for large-scale production and further characterization.

From a chemical biology perspective, understanding the interactions between 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine and its biological targets is crucial for elucidating its mechanism of action. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling have been employed to determine the binding conformation of this compound within target proteins. These studies not only provide insights into its pharmacological properties but also aid in the design of analogs with improved potency and selectivity.

The pharmacokinetic profile of 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine is another area of active investigation. Factors such as solubility, permeability, metabolic stability, and excretion rate are critical determinants of its clinical utility. Researchers are exploring strategies to enhance these properties through structural modifications, such as incorporating prodrugs or optimizing molecular weight. Additionally, formulation development plays a significant role in ensuring that this compound reaches its intended biological target effectively.

In conclusion, 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2228531-79-9) represents a promising candidate for further development in therapeutic applications. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive scaffold for drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, this compound holds significant potential for addressing unmet medical needs across multiple therapeutic areas.

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